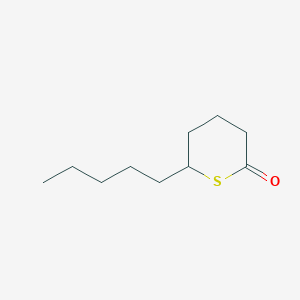
6-pentyltetrahydro-2H-thiopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentyltetrahydro-2H-thiopyran-2-one is an organic compound with the molecular formula C10H18OS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentyltetrahydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pentyl-substituted precursor with a thiopyran ring-forming reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Pentyltetrahydro-2H-thiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
6-Pentyltetrahydro-2H-thiopyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-pentyltetrahydro-2H-thiopyran-2-one involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6-Pentyltetrahydro-2H-pyran-2-one: Similar structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiopyran-2-one: Lacks the pentyl substituent.
Thiopyran-2-one: Contains a double bond in the ring structure.
Uniqueness
6-Pentyltetrahydro-2H-thiopyran-2-one is unique due to its specific combination of a pentyl group and a sulfur-containing ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
201991-54-0 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
6-pentylthian-2-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI Key |
PXRUYLRRFJEVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


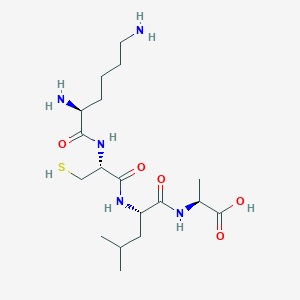
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
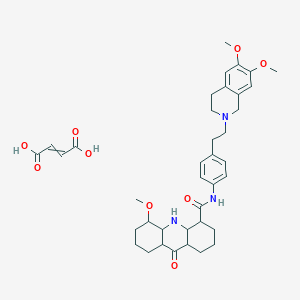
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
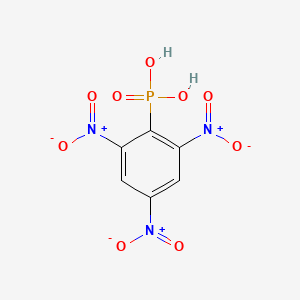
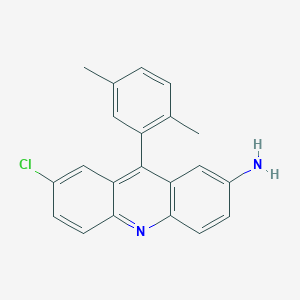
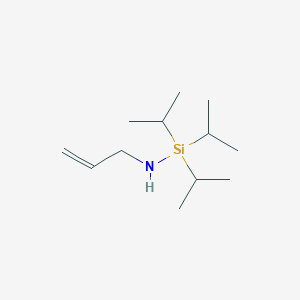
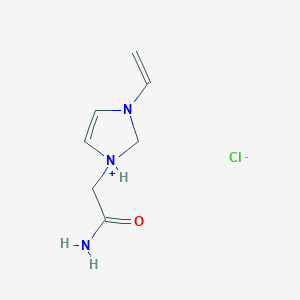
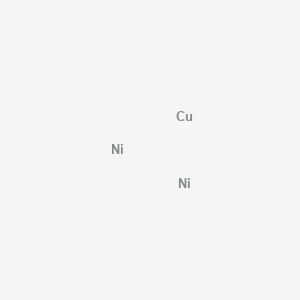
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
